molecular formula C9H11NO2 B155625 2-(3-Methylphenoxy)acetamide CAS No. 10017-53-5

2-(3-Methylphenoxy)acetamide

Cat. No.: B155625
CAS No.: 10017-53-5
M. Wt: 165.19 g/mol
InChI Key: GOVBTAZVUFGTFB-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)acetamide (CAS RN 10017-53-5) is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This chemical serves as a valuable building block in medicinal chemistry research, particularly in the synthesis of novel molecules with potential biological activity. Scientific studies have utilized its structure to develop more complex compounds; for instance, it is a key component in N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), which has been investigated for its significant ability to inhibit osteoclast differentiation and demonstrated a protective effect against ovariectomy-induced bone loss in models of osteoporosis . The pure compound has a melting point of 118°C . This product is intended for research purposes such as chemical synthesis, biological mechanism studies, and drug discovery applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBTAZVUFGTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352595
Record name 2-(3-methylphenoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10017-53-5
Record name 2-(3-methylphenoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylphenoxy)acetamide
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Synthetic Methodologies for 2 3 Methylphenoxy Acetamide and Its Derivatives

Established Synthetic Routes to Phenoxyacetamides

Traditional methods for synthesizing phenoxyacetamides have been well-documented, primarily involving condensation reactions and nucleophilic substitutions. These reliable routes offer straightforward access to a wide range of derivatives.

Condensation Reactions for Amide Bond Formation

Condensation reactions represent a fundamental approach to forming the amide linkage in phenoxyacetamide synthesis. libretexts.orgyoutube.comyoutube.com This typically involves the reaction of a phenoxyacetic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. The general principle of this reaction is the combination of two molecules to form a larger one, with the concurrent elimination of a small molecule, such as water. libretexts.orgyoutube.comyoutube.com

A common strategy begins with the preparation of the corresponding phenoxyacetic acid. For instance, phenoxyacetic acid can be synthesized by reacting phenol (B47542) with chloroacetic acid in the presence of a sodium hydroxide (B78521) solution. The hydroxide deprotonates the phenol, and the resulting phenolate (B1203915) nucleophilically attacks the chloroacetic acid. nih.gov Subsequently, the phenoxyacetic acid is reacted with an appropriate amine to yield the desired phenoxyacetamide.

The direct amidation of carboxylic acids with amines is a widely used method. For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized by first preparing 2-chloro-N-substituted-acetamides. This was achieved by reacting various anilines or amines with chloroacetyl chloride. nih.gov These intermediates were then reacted with 2-mercaptobenzimidazole (B194830) to produce the final products. nih.gov

ReactantsReaction TypeProductKey Features
Phenol, Chloroacetic Acid, Sodium HydroxideNucleophilic SubstitutionPhenoxyacetic AcidFormation of the ether linkage. nih.gov
Phenoxyacetic Acid, Amine, Coupling AgentCondensation/AmidationPhenoxyacetamideFormation of the amide bond. libretexts.orgyoutube.comyoutube.com
Aniline (B41778)/Amine, Chloroacetyl ChlorideAcylation2-Chloro-N-substituted-acetamideIntermediate for further derivatization. nih.gov

Nucleophilic Substitution Approaches Utilizing Halides and Amines

Nucleophilic substitution reactions provide another versatile route to phenoxyacetamides and their derivatives. mdpi.comnih.gov This approach often involves the reaction of a phenoxide with a haloacetamide or the reaction of a phenoxy-substituted electrophile with an amine.

For example, the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was achieved through a nucleophilic substitution reaction. mdpi.com In this multi-step synthesis, 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was reacted with 1-bromohexane (B126081) in the presence of potassium carbonate to yield the final product. mdpi.com This demonstrates the utility of reacting a phenoxide with an alkyl halide to introduce further complexity to the molecule.

Another example involves the synthesis of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides. nih.gov While the specific synthetic details are not fully elaborated in the provided abstract, the nomenclature suggests a phenoxyacetamide moiety attached to a benzamide (B126) core, a structure likely assembled through sequential amide bond formations and potentially a key nucleophilic substitution step to introduce the phenoxy group. The synthesis of novel methyl branched cyclopropyl (B3062369) phosphonic acid nucleosides also employed standard nucleophilic substitution conditions for the condensation of a mesylate with nucleosidic bases. nih.gov

Aryl halides can also be starting materials for nucleophilic aromatic substitution to produce phenols, which are precursors to phenoxyacetic acids. libretexts.orgyoutube.com The reactivity of the aryl halide is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

ReactantsReaction TypeProductKey Features
Phenoxide, HaloacetamideNucleophilic SubstitutionPhenoxyacetamideDirect formation of the phenoxyacetamide core. mdpi.com
Aryl Halide, HydroxideNucleophilic Aromatic SubstitutionPhenolPrecursor for phenoxyacetic acid synthesis. libretexts.orgyoutube.com
Mesylate, Nucleosidic BaseNucleophilic SubstitutionSubstituted NucleosideDemonstrates versatility of the reaction. nih.gov

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of more complex derivatives of 2-(3-methylphenoxy)acetamide often requires multi-step strategies. youtube.comyoutube.comyoutube.com These synthetic routes allow for the sequential introduction of various functional groups and the construction of intricate molecular architectures. The order of reactions is critical to achieve the desired regiochemistry and avoid unwanted side reactions. libretexts.org

For instance, the synthesis of a series of acetamide (B32628) sulphonyl analogs involved a multi-step reaction sequence to build the final complex molecules. nih.gov Similarly, the synthesis of novel quinoline (B57606) derivatives has been achieved through multi-component reactions, where several starting materials are combined in a single step to form a complex product. nih.gov

The strategic planning of a multi-step synthesis involves considering the compatibility of functional groups and the directing effects of substituents in aromatic systems. For example, when synthesizing a disubstituted aromatic ring, the order of introduction of the substituents is crucial to obtain the desired ortho, meta, or para isomer. libretexts.org An electron-withdrawing group will direct subsequent substituents to the meta position, while an electron-donating group will direct them to the ortho and para positions. libretexts.org

Advanced and Sustainable Amide Bond Formation Strategies Relevant to Phenoxyacetamide Synthesis

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly methods for amide bond formation. These advanced strategies, including metal-catalyzed protocols and photoredox catalysis, offer milder reaction conditions and improved atom economy compared to traditional methods.

Metal-Catalyzed Amidation Protocols

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of amides. rsc.org Various transition metals, including nickel, copper, and palladium, have been shown to catalyze the direct amidation of carboxylic acids or esters with amines. rsc.orgnih.gov These methods often proceed under milder conditions and can tolerate a wider range of functional groups.

For example, nickel-based nanocatalysts have been developed for the reductive amidation of esters with nitro compounds, providing a robust and step-economical route to amides. nih.gov Group (IV) metal complexes, such as those of titanium, zirconium, and hafnium, have also been employed as catalysts for the direct amidation of non-activated carboxylic acids and amines, with water as the only byproduct. diva-portal.org Furthermore, metal amides, particularly those of alkali metals, have shown surprising activity as homogeneous catalysts for the amination of olefins. iupac.org

Photoredox Catalysis in Amide Synthesis

Visible-light photoredox catalysis has gained considerable attention as a sustainable and efficient strategy for amide synthesis. nih.govresearchgate.net This approach utilizes light energy to initiate radical-based reactions under mild conditions, offering an alternative to traditional condensation methods that often require stoichiometric activating agents. nih.gov

Photoredox catalysis can be used for the direct carbamoylation of (hetero)aryl bromides to form amides at ambient temperature. recercat.cat This method is tolerant of sensitive functional groups. recercat.cat Another application involves the photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. beilstein-journals.org Furthermore, the combination of photoredox catalysis with palladium catalysis has enabled the decarboxylative coupling of potassium oxalate (B1200264) monoamides with aryl halides to form amides at room temperature. nih.gov An operationally simple protocol for the photocatalytic carbamoylation of imines has also been reported, using bench-stable 4-amido Hantzsch ester derivatives as precursors to carbamoyl (B1232498) radicals. nih.gov

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step with high atom economy. nih.gov These reactions are particularly valuable for creating diverse libraries of compounds for drug discovery. mdpi.com The unique reactivity of the isocyanide functional group, which can act as both a nucleophile and an electrophile, allows for the formation of peptide-like structures. nih.gov

Two of the most prominent IMCRs are the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. nih.gov The reaction is typically performed in aprotic solvents at high concentrations. nih.gov A proposed mechanism involves the formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid, which then reacts with the isocyanide. nih.gov

Ugi Reaction: This four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to yield α-acylamino amides. nih.gov Unlike the Passerini reaction, the Ugi reaction is favored in polar protic solvents. nih.gov The mechanism is thought to proceed through the formation of a Schiff base from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. mdpi.com

These reactions offer significant potential for the synthesis of derivatives of this compound by varying the starting components. For instance, using 3-methylphenoxyacetic acid as the carboxylic acid component in a Ugi reaction with various amines, aldehydes, and isocyanides would lead to a diverse range of N-substituted this compound derivatives.

Electrochemical Amidation Techniques

Electrochemical methods for amide bond formation are gaining traction as a greener and more sustainable alternative to traditional coupling reagents, which often generate hazardous waste. chemistryviews.orgrsc.org These techniques utilize electricity to drive the amidation reaction, often under mild conditions at room temperature and ambient pressure. researchgate.net

Several electrochemical strategies for amide synthesis have been developed:

Iodine-Mediated Amidation: This method employs an electrochemical iodine-mediated coupling, often using triphenylphosphine (B44618) as a coupling reagent. chemistryviews.org Anodic oxidation generates a reactive phosphorus species, and the addition of iodide as a redox mediator lowers the required electrode potential. chemistryviews.org This approach has been successfully applied to a broad range of carboxylic acids and amines. chemistryviews.org

Direct Electrochemical Amidation: Some methods allow for the direct amidation of carboxylic acids under aqueous conditions, achieving excellent yields for a variety of substrates. rsc.org Radical trapping experiments suggest the involvement of an acyl radical intermediate in some of these reactions. rsc.org

Amidation using Nitriles as the Amide Source: An alternative electrochemical approach involves the amidation of C-H bonds using nitriles as the amide source. researchgate.net This method avoids the need for pre-functionalized starting materials and can be applied to a wide range of arenes. researchgate.net

These electrochemical techniques could be applied to the synthesis of this compound by, for example, the direct electrochemical coupling of 3-methylphenoxyacetic acid and ammonia (B1221849) or by using 3-methylphenoxyacetonitrile as a starting material.

Flow Chemistry Applications for Amide Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for amide synthesis, including improved safety, scalability, and reaction control. researchgate.net This technology has been successfully applied to the synthesis of a wide range of amides, including peptides. thieme-connect.de

Key features of flow chemistry in amide synthesis include:

Use of Packed-Bed Reactors: Immobilized reagents and scavengers can be used in packed-bed reactors, facilitating product purification. thieme-connect.deacs.org

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous flow system without isolating intermediates, leading to increased efficiency. acs.org

Enhanced Reaction Rates: In some cases, performing reactions in an electric field within a microreactor can enhance reaction rates compared to traditional batch methods. thieme-connect.de

For the synthesis of this compound, a flow process could involve pumping a solution of 3-methylphenoxyacetyl chloride and ammonia through a heated reactor coil to afford the desired product in a continuous manner. This approach could lead to higher throughput and better process control compared to batch synthesis. researchgate.net

Enzyme-Catalyzed Amide Formation

Enzymatic methods for amide bond formation are attractive due to their high selectivity and mild reaction conditions, often operating in aqueous environments. nih.govmdpi.com Lipases are among the most studied enzymes for this purpose. rsc.org

Different enzymatic strategies for amide synthesis exist:

Lipase-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids with amines. mdpi.com The reaction often proceeds via an in-situ formed ester intermediate. rsc.org These reactions can be performed in organic solvents or, in some cases, in aqueous solutions. mdpi.comacs.org

ATP-Dependent Amide Bond Synthetases: These enzymes utilize adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid, enabling direct reaction with an amine. nih.govrsc.org While efficient, these systems can be complex due to the need for ATP recycling. acs.org

The synthesis of this compound could be achieved enzymatically by reacting 3-methylphenoxyacetic acid or its ester with ammonia in the presence of a suitable lipase. This biocatalytic approach offers a potentially greener and more selective route to the target compound.

Specific Synthetic Pathways to this compound Derivatives

Beyond general methodologies, specific synthetic routes have been developed to access derivatives of this compound.

Synthesis of Substituted N-Phenyl-2-(substituted phenoxy)acetamide Analogs

A common strategy for synthesizing N-phenyl-2-(phenoxy)acetamide derivatives involves a two-step process. rjptonline.orgrjptonline.org

Formation of 2-chloro-N-(substituted phenyl)acetamide: This intermediate is typically prepared by reacting a substituted aniline with chloroacetyl chloride in a suitable solvent like glacial acetic acid. rjptonline.orgrjptonline.org

Reaction with a substituted phenol: The 2-chloro-N-(substituted phenyl)acetamide is then reacted with a substituted phenol, such as m-cresol (B1676322) (3-methylphenol), in the presence of a base like potassium carbonate in a solvent like acetone (B3395972) to yield the final N-substituted-2-(3-methylphenoxy)acetamide derivative. rjptonline.orgrjptonline.org

A variety of substituted anilines and phenols can be used in this sequence to generate a library of analogs. rjptonline.orgresearchgate.net

Derivatization via Hydrazide and Imine Intermediates

Further derivatization of the this compound scaffold can be achieved through the formation of hydrazide and imine intermediates.

Phenoxyacetyl Hydrazides: Phenoxyacetic acids can be converted to their corresponding hydrazides. These hydrazides have served as precursors for the synthesis of various heterocyclic compounds and other derivatives. nih.gov

This approach allows for the introduction of additional functional groups and the construction of more complex molecular architectures based on the this compound core structure.

Green Chemistry Principles in Phenoxyacetamide Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of phenoxyacetamide and its derivatives to create more sustainable and environmentally friendly methods.

Key green chemistry strategies applicable to phenoxyacetamide synthesis include:

Use of Green Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green alternatives include water, ethanol, or acetic acid. In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste.

Catalysis: As discussed previously, using catalysts (especially reusable, heterogeneous ones) is a core principle of green chemistry. Catalysts reduce the energy requirements of reactions and allow for more efficient, selective transformations, minimizing byproducts. researchgate.net Tannic acid is an example of a "green" catalyst as it is a renewable, natural product. researchgate.net

Atom Economy: Designing reactions where the maximum proportion of atoms from the starting materials is incorporated into the final product is crucial. Atom-economical reactions, like certain catalytic amidations, minimize the generation of waste. nih.gov

Alternative Energy Sources: Using energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields. researchgate.net

Use of Renewable Feedstocks: Employing starting materials derived from renewable sources is a key goal. Tannic acid, extracted from plants, is a prime example of a renewable chemical used as a catalyst. frontiersin.orgnih.gov

For instance, the tannic acid-catalyzed synthesis of acetamide derivatives has been successfully carried out using both thermal heating and microwave irradiation without the need for a solvent, embodying several green chemistry principles simultaneously. researchgate.net The development of syntheses for phenoxyacetamides in greener solvents like water or deep eutectic solvents, or under solvent-free conditions with recyclable catalysts, remains an important objective for future research.

Table 4: Application of Green Chemistry Principles to Phenoxyacetamide Synthesis
Green Chemistry PrincipleApplication in Phenoxyacetamide SynthesisExample
Prevention of WasteDesigning atom-economical reactions that minimize byproducts.Catalytic amidation with acetylenes where the byproduct is volatile acetaldehyde. nih.gov
Safer Solvents and AuxiliariesReplacing hazardous solvents (e.g., chlorinated solvents) with water, ethanol, or performing reactions neat.Using acetic acid as a solvent for the synthesis of 2-chloro-N-substituted-acetamides.
Design for Energy EfficiencyUsing microwave irradiation to reduce reaction times and energy consumption.Microwave-assisted synthesis of amidoalkyl naphthols. researchgate.net
Use of Renewable FeedstocksUsing catalysts or starting materials derived from biological sources.Employing tannic acid, a plant-derived polyphenol, as a catalyst. frontiersin.orgnih.gov
CatalysisEmploying recyclable, non-toxic catalysts to improve efficiency and reduce waste.Use of heterogeneous catalysts like nano-Al2O3 or biodegradable catalysts like tannic acid. researchgate.net

Spectroscopic and Structural Characterization of 2 3 Methylphenoxy Acetamide and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a cornerstone in the identification and structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide unique insights into the molecular framework of 2-(3-Methylphenoxy)acetamide and its derivatives.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the types of carbon atoms present.

For derivatives of this compound, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, specific proton signals are observed. mdpi.com The aromatic protons and the methylene (B1212753) (-CH2-) protons adjacent to the ether oxygen typically appear in distinct regions of the spectrum. mdpi.com In studies involving anion binding, significant shifts in the N-H proton signal are observed, indicating its involvement in hydrogen bonding interactions. mdpi.com For instance, in a DMSO-d6 solvent, the ¹H NMR spectrum of a related derivative, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide, shows characteristic signals for the methyl, methylene, and aromatic protons. spectrabase.com

The ¹³C NMR spectrum provides complementary information. For acetamide (B32628) itself, the carbonyl carbon (C=O) and the methyl carbon give characteristic signals. hmdb.ca In more complex derivatives, the spectrum reveals a full complement of carbon signals, corresponding to the aromatic rings, the methyl group, the ether linkage, and the acetamide moiety. mdpi.com

Table 1: Representative NMR Data for Phenoxyacetamide Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H Methyl (Ar-CH₃)~2.3
Methylene (O-CH₂-C=O)~4.5
Aromatic (Ar-H)6.7 - 7.8
Amide (NH)7.2 - 8.5 (variable)
¹³C Methyl (Ar-CH₃)~21
Methylene (O-CH₂-C=O)~67
Aromatic (Ar-C)110 - 160
Carbonyl (C=O)~168

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of a phenoxyacetamide derivative typically displays several characteristic absorption bands. For example, the spectrum of 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide shows a prominent N-H stretching vibration around 3365 cm⁻¹. semanticscholar.org The carbonyl (C=O) group of the amide is readily identified by a strong absorption band near 1710 cm⁻¹. semanticscholar.org Other key signals include C-H stretching (around 2921 cm⁻¹), aromatic C=C stretching (1503 cm⁻¹), and C-O ether stretching vibrations (1172 cm⁻¹). semanticscholar.org These spectral fingerprints are invaluable for confirming the presence of the core phenoxyacetamide structure during synthesis and analysis. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for a Phenoxyacetamide Derivative

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3365N–H stretchingAmide
2921C–H stretchingAlkyl
1710C=O stretchingCarbonyl (Amide I)
1559N–O stretchingNitro group
1503C=C stretchingAromatic Ring
1255C–N stretchingAmide
1172C–O stretchingAryl Ether

Source: Data derived from a study on 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. semanticscholar.org

Mass Spectrometry (MS, ESI-MS, LC-MS, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺166.08626
[M+Na]⁺188.06820
[M+K]⁺204.04214
[M-H]⁻164.07170

Source: PubChemLite. uni.lu

Crystallographic Analysis of Phenoxyacetamide Structures

While spectroscopy reveals molecular connectivity and functional groups, X-ray crystallography provides the definitive three-dimensional structure of a molecule as it exists in a crystal. This technique offers precise information on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. researchgate.net In this method, a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

For derivatives of this compound, single-crystal X-ray analysis has been successfully employed to elucidate their solid-state structures. mdpi.com For example, the structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was determined to have a monoclinic crystal system with a P2₁ space group. mdpi.comsemanticscholar.org Such studies reveal crucial details, like the dihedral angle between the aromatic rings, which in this case was found to be 5.60°, indicating the two rings are nearly coplanar. semanticscholar.org This level of detail is essential for understanding how molecular conformation influences crystal packing and physical properties.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.comrsc.org Understanding these interactions is key to crystal engineering and predicting the properties of solid materials. nih.gov

In the crystal lattice of phenoxyacetamide derivatives, hydrogen bonding plays a dominant role. Analysis of the crystal structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide shows that the packing is primarily directed by two strong hydrogen bonds: one between the amide N-H group and the carbonyl oxygen of an adjacent molecule (N-H···O), and another weaker C-H···O interaction. semanticscholar.org These interactions link the molecules together, forming a six-membered ring pattern and creating a one-dimensional array along the b-axis of the crystal. mdpi.comsemanticscholar.org The analysis of these weak forces, including π-π stacking and van der Waals interactions, provides a complete picture of the supramolecular architecture. nih.gov

Computational and Theoretical Investigations of 2 3 Methylphenoxy Acetamide and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 2-(3-Methylphenoxy)acetamide, these methods help in understanding its three-dimensional structure, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearchgate.net This is achieved by finding the lowest energy conformation of the molecule. For phenoxyacetamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The stability of the optimized structure is confirmed by ensuring all vibrational frequencies are positive. nih.gov These optimized parameters are crucial for understanding the molecule's spatial arrangement and for subsequent computational analyses. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.govaimspress.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule is more likely to participate in chemical reactions. nih.govaimspress.com For instance, a lower HOMO-LUMO gap can imply higher polarizability and biological activity. nih.gov The distribution of these orbitals also helps in identifying the most probable sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Phenoxyacetamide Analog
ParameterEnergy (eV)
HOMO Energy-0.26751
LUMO Energy-0.18094
HOMO-LUMO Gap (ΔE)-0.08657

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It provides a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Red-colored regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent areas of low electron density and positive potential, prone to nucleophilic attack. nih.govresearchgate.net Green areas signify neutral potential. researchgate.net This analysis is valuable for predicting sites of hydrogen bonding and other non-covalent interactions. uni-muenchen.deresearchgate.net For phenoxyacetamide and its analogs, MEP analysis can identify the electronegative oxygen and nitrogen atoms as likely sites for interaction. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing new drug candidates. These studies aim to establish a relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov

2D-QSAR Modeling and Descriptor Analysis

2D-QSAR models establish a linear relationship between the biological activity of a series of compounds and their physicochemical or structural descriptors. frontiersin.org These descriptors can include parameters like heat of formation, energies of frontier molecular orbitals (HOMO and LUMO), and the number of specific functional groups. nih.gov By developing a mathematical equation, 2D-QSAR models can predict the activity of new, unsynthesized compounds. frontiersin.orgnih.gov The analysis of the coefficients of these descriptors in the QSAR equation helps in understanding which molecular properties are most influential for the observed biological activity. nih.gov For instance, in studies of phenoxyacetic acid derivatives, various descriptors are used to build predictive models for their antagonist activity. researchgate.net

3D-QSAR Methodologies (CoMFA, CoMSIA)

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the three-dimensional properties of a molecule and its biological activity. nih.govslideshare.net These methods require the alignment of a set of molecules, typically based on a common substructure. nih.gov

CoMFA calculates the steric and electrostatic interaction fields around the aligned molecules. nih.govslideshare.net These fields are then correlated with the biological activity data to generate a predictive model. nih.gov

CoMSIA , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This often leads to a more comprehensive and interpretable model of the structure-activity relationship. nih.gov The results of CoMFA and CoMSIA are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. frontiersin.org For example, a CoMSIA study on a series of compounds might reveal that bulky substituents in a particular region are detrimental to activity, while hydrogen bond acceptors are favored in another. frontiersin.org

Table 2: Comparison of 3D-QSAR Methodologies
MethodologyMolecular Fields ConsideredKey Advantage
CoMFASteric, ElectrostaticProvides a fundamental understanding of steric and electrostatic requirements for activity. nih.gov
CoMSIASteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond AcceptorOffers a more detailed and often more predictive model by including additional interaction fields. nih.govnih.gov

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. brieflands.comnih.gov This method is crucial for understanding the interactions between a drug candidate and its biological target at a molecular level. For this compound and its analogs, molecular docking has been employed to elucidate their potential mechanisms of action, particularly in the context of their anticonvulsant and anticancer activities. nih.govnih.govmdpi.com

Studies on related quinazoline (B50416) derivatives have utilized molecular docking to investigate their interactions with targets like the GABA-A receptor and carbonic anhydrase II, both of which are implicated in epilepsy. mdpi.commdpi.com The docking results help in understanding how these molecules fit into the binding site and which interactions contribute to their biological effects. mdpi.com For instance, in a study of quinazolin-4(3H)-one derivatives, molecular docking suggested that their anticonvulsant activity is likely mediated by binding to the allosteric site of the GABA-A receptor. mdpi.com

A primary outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which provides an estimate of the strength of the interaction between the ligand and the target. nih.gov Lower binding energies generally indicate a more favorable and stable interaction. nih.gov

In a study identifying novel DOT1L inhibitors, phenoxyacetamide derivatives were screened, and their binding affinities were calculated. nih.gov The results showed that some of these derivatives exhibited significantly higher binding affinities compared to other compounds, with one promising lead, L03, having a glide score of -12.281 and a favorable binding free energy of -303.9 +/- 16.5 kJ/mol. nih.gov Similarly, in the investigation of N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide analogs, dimerization of the monomeric agonist led to a substantial improvement in binding affinity for the MT1 melatonin (B1676174) receptor, with one derivative showing a pKi of 8.47. nih.gov

The binding mode describes the specific orientation and conformation of the ligand within the binding pocket of the target. This includes the key interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on N-(3-(carbamoylamino) phenyl) acetamide (B32628) against the SARS-CoV-2 NSP13 helicase revealed effective binding affinity and identified the key residues involved in the interaction. goums.ac.ir

Compound/AnalogTargetPredicted Binding Affinity/ScoreReference
Phenoxyacetamide derivative (L03)DOT1LGlide score: -12.281, Binding free energy: -303.9+/-16.5 kJ/mol nih.gov
Dimeric N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide analog (3d)MT1 melatonin receptorpKi = 8.47 nih.gov
N-(3-(carbamoylamino) phenyl) acetamideSARS-CoV-2 NSP13 helicaseEffective binding affinity goums.ac.ir

Molecular docking not only predicts binding affinity but also provides detailed insights into the specific amino acid residues of the target protein that are crucial for ligand binding. goums.ac.ir Identifying these key residues and the types of interactions they form (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) is vital for understanding the molecular basis of activity and for designing more potent and selective inhibitors.

For example, a study on a new series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives with anticonvulsant activity would likely involve docking into a relevant target to identify the key interactions driving this effect. nih.gov In the case of N-(3-(carbamoylamino) phenyl) acetamide binding to SARS-CoV-2 NSP13 helicase, docking results identified several key residues, including Lys-146, Leu-147, Ile-151, Tyr-185, Lys-195, Tyr-224, Val-226, Leu-227, and Ser-229, as being important for the binding interaction. goums.ac.ir These interactions are critical for stabilizing the ligand in the active site and are a key focus for structure-based drug design efforts.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By simulating the behavior of a system at the atomic level, MD can provide detailed information about the conformational changes, stability, and flexibility of proteins and protein-ligand complexes. mdpi.comnih.gov For phenoxyacetamide derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding modes. nih.gov

In a study on DOT1L inhibitors, MD simulations were performed on the top-ranked phenoxyacetamide hits from virtual screening. nih.gov The simulations indicated that all the hits could reach a stable equilibrium with the DOT1L protein, confirming the stability of the docked poses. nih.gov Similarly, MD simulations of quinazolin-4(3H)-one derivatives with the GABA-A receptor were used to evaluate the stability of the ligand-receptor complexes over time. mdpi.com

For example, in a study of the monkeypox virus VP39 protein, MD simulations showed that two lead compounds maintained stable conformations throughout the simulation, with protein RMSD values around 2 Å, indicating a strong and stable binding interaction. mdpi.com In contrast, a control compound exhibited greater RMSD fluctuations, suggesting a less stable interaction. mdpi.com Similarly, MD simulations of the 14-3-3σ protein showed that the RMSD values for the apo-protein were larger than for the bound protein, indicating a significant conformational difference upon ligand binding. nih.govresearchgate.net This type of analysis is crucial for confirming that a potential drug candidate forms a stable and lasting interaction with its target.

Molecular Dynamics (MD) Simulations

Binding Free Energy Calculations (e.g., MM-GBSA)

Binding free energy calculations are crucial in computational drug design and molecular recognition studies. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used approach to estimate the free energy of binding of a ligand to a receptor. This method combines the molecular mechanics energies of the system with a continuum solvation model.

A typical MM-GBSA calculation would involve the following components for this compound when interacting with a hypothetical biological target:

Energy ComponentDescription
ΔG_bind The total binding free energy, calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand.
ΔE_vdw The change in van der Waals energy upon binding.
ΔE_elec The change in electrostatic energy upon binding.
ΔG_gb The change in the polar solvation energy, calculated using the Generalized Born model.
ΔG_sa The change in the nonpolar solvation energy, typically estimated from the solvent-accessible surface area.

Despite the utility of this method, specific studies applying MM-GBSA to this compound are not present in the current body of scientific literature. Such a study would provide valuable insights into its potential binding affinity and interaction mechanisms with various protein targets.

Thermodynamic Studies of Molecular Interactions

Thermodynamic studies are fundamental to characterizing the driving forces behind molecular interactions, such as ligand binding. These studies determine key thermodynamic parameters that describe the energetics of the association process.

The essential thermodynamic parameters that would be determined for the interaction of this compound with a target molecule are outlined in the table below:

Thermodynamic ParameterSymbolDescription
Gibbs Free Energy of Binding ΔGRepresents the overall spontaneity of the binding process. A negative value indicates a favorable interaction.
Enthalpy of Binding ΔHReflects the change in heat content of the system upon binding. It signifies the formation and breaking of bonds and non-covalent interactions.
Entropy of Binding ΔSMeasures the change in the degree of disorder of the system upon binding. It includes contributions from conformational changes and the displacement of solvent molecules.
Heat Capacity Change ΔCpDescribes the temperature dependence of the binding enthalpy and provides insights into the role of hydration in the binding process.

Currently, there are no published experimental or computational studies that report these thermodynamic parameters for this compound. The determination of these values would be critical for a complete understanding of its molecular recognition properties.

Biological Activity and Mechanism of Action Studies of 2 3 Methylphenoxy Acetamide Derivatives in Vitro Focus

Inhibition of Osteoclast Differentiation and Bone Resorption Modulation

Recent studies have explored the potential of 2-(3-Methylphenoxy)acetamide derivatives as inhibitors of osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption.

In vitro studies utilizing bone marrow-derived macrophages (BMMs) have been instrumental in evaluating the anti-osteoclastogenic potential of these compounds. BMMs are stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce their differentiation into osteoclasts. The efficacy of this compound derivatives is then assessed by measuring the activity of tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. One notable derivative, identified as (E)-2-(3-methylphenoxy)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide, demonstrated a significant inhibitory effect on RANKL-induced osteoclast formation from these precursor cells.

The mechanism behind the inhibition of osteoclast differentiation involves the downregulation of key transcription factors and osteoclast-specific genes. The expression of crucial master regulators of osteoclastogenesis, including c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), was found to be suppressed in the presence of these derivatives. This suppression leads to a subsequent decrease in the expression of downstream genes that are essential for osteoclast function. These include dendritic cell-specific transmembrane protein (DC-STAMP), which is vital for cell-cell fusion to form multinucleated osteoclasts, as well as cathepsin K and matrix metalloproteinase-9 (MMP-9), which are proteases critical for the degradation of the bone matrix.

A hallmark of functional, mature osteoclasts is the formation of a distinct actin ring structure. This cytoskeletal arrangement is essential for the cell to attach to the bone surface and carry out resorption. Studies have shown that treatment with certain this compound derivatives disrupts the formation of this F-actin ring in mature osteoclasts. This interference with the cellular architecture renders the osteoclasts non-functional, thereby inhibiting their bone-resorbing activity.

Antimicrobial Research

A significant body of research has been dedicated to synthesizing and evaluating the antimicrobial properties of various derivatives of this compound. These studies have tested their efficacy against a broad spectrum of both bacterial and fungal pathogens.

The antibacterial potential of these compounds has been assessed against several human and plant pathogenic bacteria.

A series of N-(substituted-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazides were synthesized and evaluated for their in vitro antibacterial activity. The results, measured as the minimum inhibitory concentration (MIC) in μg/mL, are summarized below.

CompoundEnterococcus faecalis (MIC, μg/mL)Staphylococcus aureus (MIC, μg/mL)Escherichia coli (MIC, μg/mL)Pseudomonas aeruginosa (MIC, μg/mL)
N'-(2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide100250200>500
N'-(5-bromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide50100100500
N'-(3,5-dichloro-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide255050250

Further research into other derivatives, such as pyrazole-based acetamide (B32628) compounds, also revealed antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

In the context of plant pathology, novel 1,3,4-oxadiazole (B1194373) derivatives containing a this compound moiety have demonstrated notable antibacterial activity against Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae, which are responsible for citrus canker and bacterial blight in rice, respectively.

The antifungal activity of this compound derivatives has been investigated against various human and plant fungal pathogens.

The same series of N-(substituted-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazides mentioned previously were also tested for their antifungal properties.

CompoundCandida albicans (MIC, μg/mL)Candida parapsilosis (MIC, μg/mL)Candida krusei (MIC, μg/mL)
N'-(2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide250500>500
N'-(5-bromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide100250500
N'-(3,5-dichloro-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide50100250

Other studies have reported the synthesis of novel pyrazole (B372694) derivatives of this compound that exhibit antifungal activity against Aspergillus flavus and Aspergillus fumigatus. Additionally, research on other heterocyclic derivatives has shown efficacy against Mucor species like Mucor bainieri and Mucor fragilis, as well as the plant pathogen Trichoderma atroviride.

Proposed Mechanisms of Antimicrobial Action (e.g., pyruvate (B1213749) dehydrogenase multienzyme complex E1 component inhibition)

The pyruvate dehydrogenase complex (PDC) is a critical enzyme system that links glycolysis to the citric acid cycle, catalyzing the conversion of pyruvate to acetyl-CoA. nih.govyoutube.com Its inhibition can be a key mechanism for antimicrobial agents. The complex consists of three main enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3). nih.gov The E1 component is responsible for the initial decarboxylation of pyruvate. rsc.org

While the broader class of acetamide derivatives has been explored for antimicrobial properties, specific studies detailing the in vitro antimicrobial activity of this compound derivatives and their direct action on the pyruvate dehydrogenase multienzyme complex E1 component are not extensively available in the current body of scientific literature. However, related acetamide-containing compounds have demonstrated antimicrobial potential. For instance, novel benzimidazole-based acetamide derivatives have been synthesized and have shown in vitro antimicrobial activity. turkjps.orgresearchgate.net Similarly, a series of 2-mercaptobenzothiazole (B37678) acetamide derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with molecular docking studies suggesting that some of these compounds may act by inhibiting bacterial kinases and DNA gyrases. nih.gov Another study on novel acetamide-derived compounds bearing a methylsulfonyl unit also reported in vitro antibacterial activity against several plant pathogens. figshare.com

Research into furan-based compounds has identified them as inhibitors of the pyruvate dehydrogenase E1 subunit, but these are structurally distinct from phenoxyacetamide derivatives. rsc.org The potential for this compound derivatives to act as antimicrobial agents through the inhibition of the pyruvate dehydrogenase complex remains an area for future investigation.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov Selective inhibitors of these enzymes are valuable in the treatment of neurological disorders. nih.gov MAO-A inhibitors are often used as antidepressants, while MAO-B inhibitors are employed in managing neurodegenerative diseases like Parkinson's disease. nih.gov The 2-phenoxyacetamide (B1293517) scaffold has been identified as a promising structure for the development of selective MAO-B inhibitors. researchgate.net

Selective MAO-A and MAO-B Inhibition Studies

In vitro studies have demonstrated that derivatives of 2-phenoxyacetamide can act as selective inhibitors of MAO-B. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) study involving a series of 28 compounds based on the 2-phenoxyacetamide scaffold highlighted their potential as selective MAO-B inhibitors. researchgate.net This selectivity is a key attribute, as MAO-B is primarily responsible for the metabolism of phenylethylamine and benzylamine. nih.gov

Similarly, studies on structurally related compounds have underscored the potential for selective MAO inhibition. For example, some 4-dimethylamino-alpha-methylphenylalkylamine derivatives have been shown to be very selective inhibitors of MAO-A in vitro. nih.gov In contrast, newly synthesized thiosemicarbazone derivatives were found to be selective MAO-B inhibitors. mdpi.com Research on 3-arylcoumarin derivatives also identified compounds with potent and selective MAO-B inhibitory activity. csic.es A series of benzylamine-sulfonamide derivatives were also designed and found to selectively inhibit the MAO-B enzyme. nih.gov

Enzyme Inhibition Kinetics and Potency Determination (e.g., IC50 values)

The potency of enzyme inhibition is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A QSAR study on 2-phenoxyacetamide derivatives utilized experimental IC50 values to develop a predictive model for their MAO-B inhibitory activity. researchgate.net

For other related phenoxy derivatives, specific IC50 values have been determined. For instance, in a series of 4-tert-butylphenoxyalkoxyamines, several compounds exhibited potent inhibitory activity for human MAO-B with IC50 values below 50 nM. mdpi.com The most balanced compound in that study, DL76, had an IC50 of 48 nM for hMAO-B. mdpi.com Another compound in the same series showed an even higher potency with an IC50 of 2.7 nM. nih.gov In a different study on benzylamine-sulphonamide derivatives, two compounds were identified as highly potent MAO-B inhibitors with IC50 values of 0.041 µM and 0.065 µM, respectively. nih.gov

Below is a table of IC50 values for selected MAO inhibitors from various studies to provide context for the potency of these types of compounds.

Compound ClassTargetIC50 (µM)Reference
Benzylamine-sulphonamide derivative 11MAO-B0.041 nih.gov
Benzylamine-sulphonamide derivative 12MAO-B0.065 nih.gov
4-tert-Butylphenoxyalkoxyamine (DL76)hMAO-B0.048 mdpi.com
4-tert-Butylphenoxyalkoxyamine derivative 5hMAO-B0.0027 nih.gov
3-Arylcoumarin derivative 5MAO-B0.0022 csic.es
Thiosemicarbazone derivative 2bMAO-B0.042 mdpi.com
Thiosemicarbazone derivative 2hMAO-B0.056 mdpi.com

Anti-inflammatory Pathways and Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is an enzyme that mediates the production of prostaglandins (B1171923) from arachidonic acid, which are involved in inflammation. mdpi.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. nih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.com

Selective COX-II Inhibitory Research

Research into phenoxy acetic acid derivatives, which are structurally similar to phenoxyacetamide derivatives, has shown promise in the development of selective COX-2 inhibitors. A study on novel phenoxy acetic acid derivatives identified several compounds with potent COX-2 inhibitory activity, with IC50 values ranging from 0.06 to 0.09 µM. mdpi.com Some of these compounds also demonstrated high selectivity for COX-2 over COX-1. mdpi.com

The conversion of nonsteroidal anti-inflammatory drugs (NSAIDs) containing a carboxylate group into their amide derivatives has been shown to generate potent and selective COX-2 inhibitors. umn.edu This suggests that the acetamide moiety in this compound could be favorable for selective COX-2 inhibition.

The table below presents IC50 values for some phenoxy acetic acid derivatives and a standard COX-2 inhibitor, celecoxib, for comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Phenoxy acetic acid derivative 5d8.360.07119.43 mdpi.com
Phenoxy acetic acid derivative 5f10.670.08133.34 mdpi.com
Phenoxy acetic acid derivative 7b4.340.0948.22 mdpi.com
Phenoxy acetic acid derivative 10c2.560.0642.67 mdpi.com
Celecoxib14.930.05298.6 mdpi.com

Antiviral Investigations

The 2-phenoxyacetamide scaffold has been identified as a point of interest in the development of antiviral agents. mdpi.com In silico studies have explored the potential of 2-phenoxyacetamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov These computational studies suggested that 2-phenoxyacetamide derivatives could serve as lead compounds for the development of SARS-CoV-2 Mpro inhibitors. nih.gov

However, in vitro studies on structurally related phenoxy acetic acid derivatives did not show any specific antiviral activity. nih.gov Other classes of acetamide derivatives, such as those based on a 1,2,4-triazole (B32235) scaffold, have been synthesized and evaluated for antiviral and virucidal activities against human adenovirus and ECHO-9 virus. nih.govresearchgate.net Additionally, novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been designed and showed moderate inhibitory activities against HIV-1. researchgate.net

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 proteases: 3CLpro, PLpro, helicase)

The global health crisis precipitated by SARS-CoV-2 spurred intensive research into antiviral agents. The main protease (Mpro or 3CLpro) of the virus, essential for processing viral polyproteins, has been a primary target for inhibitors. While direct in vitro experimental data on this compound derivatives is limited, computational in silico studies have explored their potential.

One such study investigated a series of 2-phenoxyacetamide derivatives for their ability to inhibit the SARS-CoV-2 Mpro. researchgate.net This research used structure-based pharmacophore modeling and molecular docking to predict the binding affinity of these compounds to the enzyme's active site. researchgate.net The results suggested that 2-phenoxyacetamide derivatives could serve as a foundational structure for developing Mpro inhibitors. researchgate.net Several derivatives were identified as potential hits based on their fit score and calculated free energy of binding. researchgate.net

It is important to note that these findings are from computational models and await confirmation from direct in vitro enzymatic assays. No specific in vitro studies detailing the inhibition of SARS-CoV-2 proteases like PLpro or helicase by this compound derivatives are available in the current scientific literature.

Table 1: In Silico Docking Results of 2-Phenoxyacetamide Derivatives Against SARS-CoV-2 Mpro

Derivative Substitution (Amide Group) Pharmacophore Fit Score Free Energy of Binding (ΔGbind) (kcal/mol)
o-Cl >55 -6.83
o-OH >55 -7.20
o-COOH >55 -7.16
p-COCH₃ 65.53 Not Specified

Data sourced from an in silico study on 2-phenoxyacetamide derivatives. The study identified these as promising based on computational metrics. researchgate.net

Anti-Influenza A Virus (IAV) Activity

Influenza A virus remains a significant public health concern due to its seasonal epidemics and pandemic potential. The search for novel antiviral agents is ongoing. However, a review of the available scientific literature reveals no specific in vitro studies focused on the anti-influenza A virus activity of this compound or its direct derivatives. Research in this area has tended to focus on other classes of compounds, such as quinazoline (B50416) derivatives, which have shown inhibitory effects on IAV replication by targeting viral RNA transcription and replication. nih.gov

Other Investigated Biological Activities

Beyond antiviral applications, derivatives of the acetamide and phenoxyacetamide scaffold have been explored for a variety of other potential therapeutic uses.

Antiparasitic Effects (e.g., against Cryptosporidium parvum)

Cryptosporidium parvum is a protozoan parasite that causes gastrointestinal illness. While the 2-phenoxyacetamide core structure is recognized in broader chemical literature as possessing potential antiparasitic properties, specific in vitro studies evaluating this compound derivatives against Cryptosporidium parvum have not been reported. Current research on anti-cryptosporidial compounds has largely focused on other chemical families, such as pyrazolopyridine analogs and nitazoxanide, or natural plant extracts.

Analgesic Modulations

The modulation of pain pathways is a critical area of pharmaceutical research. Studies on various acetamide derivatives have indicated potential analgesic properties. For instance, a series of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetamides were evaluated for analgesic activity using an abdominal constriction (writhing) assay. The results showed that the nature of substituents on the molecule significantly influenced its analgesic potency, with some acetamide derivatives demonstrating superior activity compared to the acetic acid methyl ester or acetic acid versions, particularly when a cyclohexyl or benzyl (B1604629) group was present at the C-4 position.

Another study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated significant analgesic effects in hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. These findings suggest that the acetamide moiety is a viable component in the design of new analgesic compounds.

Table 2: Analgesic Activity of Selected Acetamide Derivatives in Writhing Assay

Compound Type C-4 Substituent (R²) R³ Group % Inhibition of Writhing
1,4-Dihydropyridyl Acetamide Cyclohexyl NH₂ 94%
1,4-Dihydropyridyl Acetamide Benzyl NH₂ 88%
1,4-Dihydropyridyl Acetamide Phenyl NH₂ 27%
Aspirin (Reference) Not Applicable Not Applicable 58%

Data adapted from a study on 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid and acetamide derivatives.

Antioxidant Activity

Oxidative stress is implicated in numerous disease states, making the discovery of novel antioxidants a key research objective. Certain acetamide derivatives have been synthesized and evaluated for their ability to counteract oxidative processes. In one study, the in vitro antioxidant activity of new acetamide compounds was assessed by their capacity to scavenge ABTS radicals and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. Another study demonstrated that newly synthesized 3-substituted-2-oxindole derivatives, which contain an acetamide-like structure, exhibited moderate to good antioxidant activity in a DPPH free radical scavenging assay. These studies indicate that the acetamide scaffold can be modified to produce compounds with significant antioxidant potential.

Table 3: In Vitro Antioxidant Activity of Selected 3-Substituted-2-Oxindole Derivatives

Compound Substitution Maximum Antioxidant Activity (DPPH Assay) Concentration for Max. Activity (µg/ml)
2a H Good 20
2b 5-F Good 25
2c 5-Cl Good 25
2d 5-Br Good 25
1c 5-Cl (3-hydroxy) Moderate 500
1e 5-CH₃ (3-hydroxy) Maximum 500
Ascorbic Acid (Standard) Not Applicable High Not Specified

Data from a study on the antioxidant potential of new 3-substituted-2-oxindole derivatives.

Insecticidal Efficacy (e.g., against Spodoptera littoralis)

The development of new insecticides is crucial for agriculture. While the broader class of phenoxyacetamide derivatives has been investigated for insecticidal properties, there is no specific data available in the scientific literature regarding the efficacy of this compound derivatives against the cotton leafworm, Spodoptera littoralis. Studies in this area have tended to focus on other derivative structures, such as 3,5-pyrazolidinediones, which have shown larvicidal activity against this pest. researchgate.net

Future Directions and Research Perspectives in 2 3 Methylphenoxy Acetamide Chemistry

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity

The rational design of new chemical entities is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a targeted approach based on molecular interactions. nih.govnih.gov For 2-(3-Methylphenoxy)acetamide, future efforts will concentrate on the synthesis of analogs with finely tuned properties to achieve enhanced specificity for their biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the lead compound, researchers can identify which functional groups are crucial for its activity. patsnap.com For the this compound scaffold, this involves exploring substitutions on both the phenyl ring and the acetamide (B32628) moiety. For instance, research on other phenoxyacetamide derivatives has shown that the introduction of halogen or nitro groups can significantly enhance anti-inflammatory or anticancer activities. nih.gov The position of the methyl group on the phenoxy ring (currently at position 3) is a critical determinant of activity, and creating isomers with the methyl group at the ortho- or para-positions, or introducing alternative alkyl or electron-withdrawing/donating groups, will be essential. This systematic approach allows for the mapping of the chemical space around the core scaffold to build a comprehensive SAR.

The synthesis of these novel analogs will build upon established chemical methods. The preparation of phenoxyacetic acid, a key intermediate, is typically achieved through the reaction of a phenol (B47542) (in this case, m-cresol) with chloroacetic acid in the presence of a base like sodium hydroxide (B78521). nih.gov Subsequent amidation yields the final phenoxyacetamide product. Future synthetic strategies will focus on creating libraries of analogs by employing a variety of substituted phenols and amines, allowing for diverse functionalization. The goal is to generate compounds that not only exhibit high potency but also possess selectivity for their intended target, thereby minimizing potential off-target effects.

Integrated Computational and Experimental Approaches for Lead Optimization

The optimization of a lead compound into a viable drug candidate is a complex, multi-parameter process. patsnap.com Integrating computational and experimental techniques has revolutionized this phase of drug discovery, enabling a more efficient and data-driven approach. bioduro.comnih.gov

Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping, are invaluable for predicting how structural modifications might influence a compound's interaction with its target protein. patsnap.comnih.gov For instance, in silico studies on phenoxyacetamide derivatives targeting the SARS-CoV-2 main protease (Mpro) have successfully used structure-based pharmacophore screening to identify hits with desirable binding features, such as hydrogen bond acceptors and hydrophobic regions. nih.govnih.gov These computational predictions can then be used to prioritize the synthesis of the most promising analogs, saving considerable time and resources. bioduro.com

Exploration of New Biological Targets and Therapeutic Applications for Phenoxyacetamide Scaffolds

The phenoxyacetamide scaffold is a versatile framework found in molecules with a broad spectrum of pharmacological activities. nih.gov While research may focus on a specific application for this compound, its core structure suggests potential for a much wider range of therapeutic uses. The exploration of new biological targets is a key avenue for future research.

The phenoxy group is a recognized pharmacophore in numerous approved drugs, and its presence can facilitate key interactions like π–π stacking or hydrogen bonding with biological targets. nih.gov Research has already identified a multitude of activities associated with phenoxyacetamide derivatives, including:

Anticancer: Certain derivatives have shown potent anticancer effects against various cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC3) cancers, by inducing apoptosis and cell cycle arrest. nih.gov

Antiviral: The scaffold has been identified as a marker for inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov

Anti-inflammatory and Analgesic: Novel phenoxy acid hydrazides and acetamide analogs have demonstrated significant anti-inflammatory and analgesic properties. nih.gov

Anticonvulsant and Antidepressant: The acetamide group is present in many central nervous system agents, and phenoxyacetamide derivatives have been investigated for anticonvulsant and antidepressant activities. nih.govnih.gov

Antidiabetic: Phenoxyacetamide-based compounds have been designed as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.gov

Future research should employ broad screening strategies, including high-throughput screening against diverse panels of receptors, enzymes, and cell lines, to uncover novel biological activities for this compound and its analogs. nih.gov The ability to synthesize a library of compounds based on a single scaffold and test it against a variety of targets is a highly efficient strategy in drug discovery. nih.gov

Development of Sustainable Synthetic Routes for Scalable Production

As a promising compound progresses through the discovery pipeline, the development of a scalable and sustainable manufacturing process becomes critical. nih.gov Traditional chemical synthesis methods often rely on hazardous solvents and reagents, generating significant chemical waste. researchgate.net The principles of green chemistry aim to mitigate this environmental impact by designing safer and more efficient chemical processes. mdpi.com

Future research in this area will focus on several key strategies:

Use of Greener Solvents: Replacing potentially toxic solvents like dichloromethane (B109758) (DCM) or N-methylpyrrolidinone (NMP) with more environmentally benign alternatives such as ethyl acetate (B1210297) or bio-based solvents like Cyrene. researchgate.net

Solvent-Free Reactions: Performing reactions in dry media or under mechanochemical conditions (e.g., grinding or ball milling) can eliminate the need for solvents altogether, reducing waste and simplifying purification. nih.govumich.edu

Energy-Efficient Methods: Technologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov This approach not only aligns with green chemistry principles but also increases throughput. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. youtube.com This involves choosing reactions and catalysts that are highly efficient and selective.

For the synthesis of this compound, this could involve developing a one-pot reaction from m-cresol (B1676322) and 2-chloroacetamide (B119443) under microwave irradiation using a recyclable catalyst, thereby streamlining the process and reducing its environmental footprint. mdpi.comumich.edu Adopting these green chemistry approaches is essential not only for environmental stewardship but also for creating economically viable processes for the large-scale production required for late-stage development and commercialization. nih.gov

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.